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Compound of Interest

Compound Name: Methiomeprazine hydrochloride

Cat. No.: B089166 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for

methiomeprazine hydrochloride, a phenothiazine derivative. The document outlines the

multi-stage synthesis, presenting detailed experimental protocols, quantitative data, and visual

representations of the chemical transformations.

Introduction
Methiomeprazine, chemically known as 10-(3-(Dimethylamino)-2-methylpropyl)-2-

(methylthio)phenothiazine, is a phenothiazine compound. This guide details its synthesis, which

is conceptually divided into three principal stages:

Synthesis of the Core Intermediate: Formation of 2-methylthio-phenothiazine.

Side Chain Attachment: Alkylation of the phenothiazine core.

Salt Formation: Conversion to the hydrochloride salt for pharmaceutical applications.

Overall Synthesis Pathway
The synthesis of methiomeprazine hydrochloride begins with the functionalization of a

protected phenothiazine to introduce a methylthio group at the 2-position. This is followed by

the alkylation of the nitrogen atom of the phenothiazine ring with a substituted propyl chloride

side chain. The final step involves the formation of the hydrochloride salt.
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Figure 1: Overall synthesis pathway of Methiomeprazine Hydrochloride.

Experimental Protocols and Data
Stage 1: Synthesis of 2-Methylthio-phenothiazine
This stage focuses on the regioselective introduction of a methylthio group at the 2-position of

the phenothiazine ring system. The following protocol is adapted from patent literature, which

details a process starting from N-formyl-phenothiazine[1].

Method A: Sulfinylation, Reduction, and S-Methylation

Sulfinylation: A mixture of aluminum trichloride (0.0968 mol) in a sulfur dioxide atmosphere is

heated to 60°C for 7 hours. To the resulting oil, 10-formyl-phenothiazine (0.0484 mol) is

added at room temperature. The mixture is stirred under a sulfur dioxide atmosphere for 16

hours, and then at 60-65°C for an additional 2 hours.

Work-up and Reduction: The reaction mass is cooled, and methylene chloride is added. The

organic phase is separated and washed. Zinc powder (0.108 mol) is added to the organic

solution, followed by the slow addition of 37% hydrochloric acid, maintaining the temperature

at 0°C. The mixture is then heated to reflux for 2 hours.

S-Methylation: After cooling, the phases are separated. Toluene is added to the organic

phase, which is then heated to 50°C. Sodium hydroxide is added, followed by the dropwise

addition of dimethyl sulfate (0.051 mol) at 60°C. The reaction mixture is maintained at this

temperature for 2 hours.

Isolation: The organic phase is washed with water, concentrated, and cooled to 0°C to

precipitate the product. The solid is filtered to yield 2-methylthio-phenothiazine.
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Parameter Value Reference

Starting Material 10-Formyl-phenothiazine [1]

Molar Ratio (Substrate:AlCl₃) 1 : 2 [1]

Sulfinylation Temperature 60-65°C [1]

Reduction Reagent Zinc, HCl [1]

Methylating Agent Dimethyl sulfate [1]

S-Methylation Temperature 60°C [1]

Overall Yield 65% [1]

Melting Point 138-140°C [1]

Stage 2: Alkylation of 2-Methylthio-phenothiazine
This step involves the N-alkylation of the synthesized 2-methylthio-phenothiazine with the

desired side chain. The following protocol is based on procedures for similar phenothiazine

derivatives.

Deprotonation: 2-Methylthio-phenothiazine (1 equivalent) is dissolved in anhydrous xylene.

To this solution, sodamide (1.1 equivalents) is added, and the mixture is heated to reflux for

1 hour.

Alkylation: After cooling, 1-chloro-3-(dimethylamino)-2-methylpropane (1.1 equivalents) is

added to the reaction mixture. The solution is then heated to reflux for 6 hours.

Work-up and Isolation: The reaction mixture is cooled and treated with water, followed by

dilute hydrochloric acid. The aqueous layer is then made alkaline with sodium hydroxide and

extracted with ether. The organic extract is dried, and the solvent is evaporated under

vacuum to yield the crude methiomeprazine base.
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Parameter Value Note

Starting Material 2-Methylthio-phenothiazine

Base Sodamide

Alkylating Agent
1-Chloro-3-(dimethylamino)-2-

methylpropane

Solvent Anhydrous Xylene

Reaction Temperature Reflux

Reaction Time 6 hours

Yield ~65-70%
Estimated based on similar

reactions

Stage 3: Formation of Methiomeprazine Hydrochloride
The final step is the conversion of the methiomeprazine base into its more stable and water-

soluble hydrochloride salt.

Dissolution: The crude methiomeprazine base is dissolved in a suitable organic solvent, such

as isopropanol or ethanol.

Acidification: A solution of hydrogen chloride in an organic solvent (e.g., isopropanolic HCl) is

added dropwise to the stirred solution of the base until the pH is acidic.

Crystallization and Isolation: The hydrochloride salt precipitates out of the solution. The

mixture may be cooled to enhance crystallization. The solid product is collected by filtration,

washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
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Parameter Value Note

Starting Material Methiomeprazine (Base)

Reagent
Hydrogen Chloride (in organic

solvent)

Solvent Isopropanol or Ethanol

Yield High Typically quantitative

Visualized Experimental Workflow
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Figure 2: Step-by-step experimental workflow for the synthesis.
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Conclusion
The synthesis of methiomeprazine hydrochloride is a multi-step process that can be

achieved with good overall yields through established synthetic methodologies. The key steps

involve the regioselective synthesis of the 2-methylthio-phenothiazine intermediate, followed by

N-alkylation and subsequent salt formation. The protocols and data presented in this guide

provide a solid foundation for the laboratory-scale synthesis and further process development

of this pharmaceutically relevant compound. Careful control of reaction conditions at each

stage is crucial for achieving high purity and yield of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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